Antimony(III) oxide

Overview

Description

Antimonous oxide, also known as Antimony trioxide, is the most important commercial compound of antimony . It is a white solid that is used for various purposes . It exists in nature as the minerals valentinite and senarmontite .

Synthesis Analysis

Antimony oxide nanoparticles can be synthesized via several methods, which can be classified according to the starting material for synthesizing nanoparticles . The size, distribution, shape, and structure of the nanoparticles which are synthesized by different methods are compiled and compared . The properties are strongly dependent on the synthesis methods .Molecular Structure Analysis

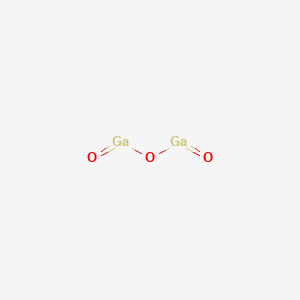

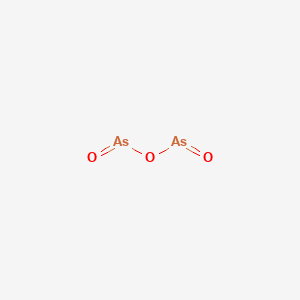

The structure of Antimony trioxide depends on the temperature of the sample . Dimeric Sb4O6 is the high temperature (1560 °C) gas . The cage structure is retained in a solid that crystallizes in a cubic habit .Chemical Reactions Analysis

Antimony trioxide is produced via two routes, re-volatilizing of crude antimony (III) oxide and by oxidation of antimony metal . The reaction is the following: 2 Sb2S3 + 9 O2 → 2 Sb2O3 + 6 SO2 .Physical and Chemical Properties Analysis

Antimonous oxide exists in three phases, namely antimony trioxide, antimony tetroxide, and antimony pentoxide . Physical and optical properties of these nanoparticles are reviewed and compared with their bulk forms . According to literature works, nanoparticles of Antimonous oxide possess excellent properties as compared to bulk Antimonous oxide, for example, a higher refractive index, higher abrasive resistance, higher proton conductivity, excellent mechanical strength, and higher absorbability .Scientific Research Applications

Biogeochemical Transformations : Antimonous oxide, due to its toxic nature, is a subject of environmental concern. Studies on microbial antimony transformations show interest in antimony uptake, efflux, oxidation, and reduction, comparing our current understanding of antimony biochemistry to that of arsenic two decades ago. This suggests potential for future discoveries in microorganism-based energy conservation from antimony redox reactions (Li et al., 2016).

Optoelectronics and Semiconductors : Antimonene oxides, including antimonous oxide, are emerging as direct bandgap semiconductors. They show potential in solar cell and photodetector applications due to their tunable direct bandgaps, which cover a wide range from 0 to 2.28 eV. Particularly, antimonene oxide (18Sb-18O) is identified as a 2D topological insulator, highlighting its potential in future flexible electronics and optoelectronics devices (Zhang et al., 2017).

Proton Conductivity : Research into hydrated antimonic oxide and its proton conductivity suggests its potential use in electrochromic devices. The study of its DC conductivity and its behavior under different water partial pressures indicates its applicability in environments with varying humidity (Yde-Andersen et al., 1984).

Photovoltaics : Antimonene oxide-based low-dimensional materials have been used to improve the power conversion efficiency in perovskite solar cells. These materials help enhance charge extraction between the hole transfer layer and perovskite, suggesting their significant role in improving solar cell technologies (He et al., 2019).

Water Treatment : Antimonous oxide is involved in studies for water purification, particularly in removing antimonite and antimonate from water using carbon nanofibers decorated with zirconium oxide. This research demonstrates its potential for environmental remediation and safe drinking water production (Luo et al., 2015).

Plasmonic Applications : Antimonous oxide has been explored for plasmonic applications beyond traditional materials like gold and silver. Studies show that materials like antimonous oxide can exhibit metallic properties, offering advantages in device performance, design flexibility, and tunability (Naik et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Antimonous oxide, also known as Antimony (III) oxide, is a critical chemical compound with the formula Sb2O3 It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties .

Mode of Action

It’s known that Antimonous oxide can dissolve in aqueous solutions with hydrolysis . This property allows it to interact with various biological molecules and systems.

Biochemical Pathways

It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that antimonous oxide can dissolve in aqueous solutions with hydrolysis , which could potentially impact its bioavailability.

Result of Action

It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially lead to various molecular and cellular effects.

Action Environment

It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Antimonous oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study involving hydroxyapatite/Antimonous oxide/Graphene Oxide mixed systems, it was found that the composite’s microhardness was enhanced, indicating a potential improvement in mechanical behavior .

Cellular Effects

The effects of Antimonous oxide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the composite of hydroxyapatite/Antimonous oxide/Graphene Oxide showed the highest viability with 98.4±0.8%, indicating a positive impact on cellular function .

Molecular Mechanism

Antimonous oxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the oxygenated mineral trioxide offers reactive oxygen species (ROS) which could explain the progression in the introduced antibacterial behavior .

Properties

IUPAC Name |

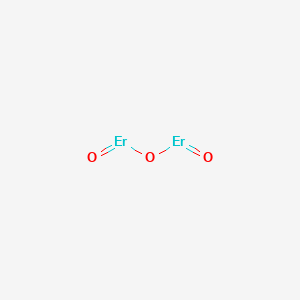

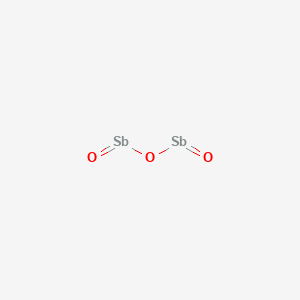

oxo(oxostibanyloxy)stibane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sb | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCOVFLJGNWWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sb]O[Sb]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023880 | |

| Record name | Antimony trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309-64-4 | |

| Record name | Antimony trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does antimonous oxide contribute to flame retardancy?

A: Antimonous oxide acts as a synergist with halogenated flame retardants. [, , ] During combustion, halogenated compounds release hydrogen halide gases. Antimonous oxide reacts with these gases to form antimony halides, which are non-combustible and denser than air. These halides effectively starve the flame of oxygen and create a physical barrier, slowing down or stopping the burning process. [, ]

Q2: Are there any alternatives to using antimonous oxide as a flame retardant synergist?

A: Yes, researchers are exploring alternatives due to potential environmental concerns associated with antimony compounds. [, ] Some promising options include:

- Ardealite powder: This mineral has been shown to effectively replace antimonous oxide in polyamide materials, offering cost advantages and reducing reliance on antimony. []

- Zinc borate: This compound exhibits synergistic flame-retardant effects when combined with metal hydroxides like aluminum hydroxide and magnesium hydroxide. [, ]

- Antimony sodium silicon composite flame retardant: This novel material aims to provide similar flame-retardant properties while potentially reducing the amount of antimonous oxide needed. []

Q3: How does the size of antimonous oxide particles affect its flame-retardant properties?

A: Using nano-sized antimonous oxide has been shown to improve its effectiveness as a flame retardant. [] Smaller particles disperse more readily within the polymer matrix, creating a more homogeneous distribution and enhancing their interaction with halogenated flame retardants during combustion. []

Q4: Can antimonous oxide be incorporated into various materials?

A4: Yes, antimonous oxide demonstrates compatibility with a wide range of materials, including:

- Polymers: Antimonous oxide is commonly used in ethylene-propylene rubber, acrylonitrile butadiene styrene (ABS), polyamide, polyvinyl chloride (PVC), and polystyrene. [, , , , , , ]

- Coatings: It can be incorporated into water-based fire-retardant coatings for polyurethane foams. []

- Glass: Antimonous oxide is used in the production of low-warpage solar cell aluminum-back paste by adding hollow glass beads. []

Q5: What is the molecular formula and weight of antimonous oxide?

A5: Antimonous oxide has the molecular formula Sb2O3 and a molecular weight of 291.52 g/mol.

Q6: Are there different crystal structures of antimonous oxide?

A: Yes, antimonous oxide exists in two main crystalline forms: cubic (senarmontite) and orthorhombic (valentinite). [] These forms differ in their arrangement of antimony and oxygen atoms, potentially influencing their physical and chemical properties.

Q7: What are the environmental concerns associated with antimonous oxide?

A: While antimonous oxide itself may not be highly toxic, there are concerns about the potential release of antimony compounds during manufacturing, use, and disposal of products containing it. [, ] These compounds can leach into the environment and potentially pose risks to human health and ecosystems.

Q8: Are there efforts to mitigate the environmental impact of antimonous oxide?

A8: Yes, researchers and manufacturers are actively seeking ways to reduce the environmental footprint of antimonous oxide. Some strategies include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)

![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)